甲基乙基氨基甲酸酯

描述

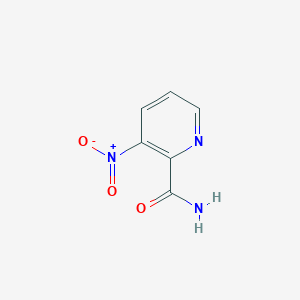

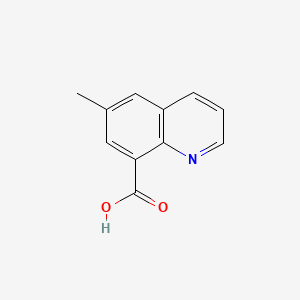

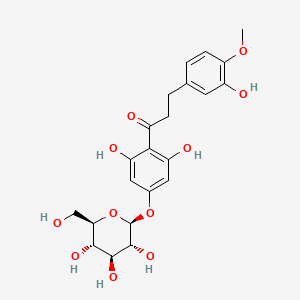

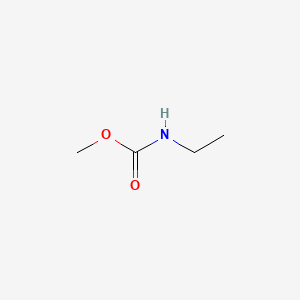

Methyl ethylcarbamate, also known as Ethyl N-methylcarbamate, belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids . It is an organic compound and the simplest ester of carbamic acid .

Synthesis Analysis

Methyl ethylcarbamate can be synthesized by the reaction of methanol and urea . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines . A new mild method allows the removal of carbamates using TBAF in THF . Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

Methyl ethylcarbamate is a carbamate ester and has the general structure R2NC(=O)OR’ (R’ not H) . The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol .

Chemical Reactions Analysis

Methyl ethylcarbamate can be detected in several solid foods and liquid foods based on derivatization with 9-xanthydrol for 10 min at an ambient temperature . Ethyl carbamate is formed from the reaction of urea with ethanol . The reaction is between urea that occurs naturally (as a yeast metabolite of arginine which is present in grape skins) and the ethanol generated during fermentation .

Physical And Chemical Properties Analysis

Methyl ethylcarbamate is a colorless solid . It has a density of 1.0±0.1 g/cm3, a boiling point of 172.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has a molar refractivity of 26.0±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 106.9±3.0 cm3 .

科学研究应用

1. 致癌性评估

- 甲基乙基氨基甲酸酯,也称为乙基氨基甲酸酯或氨基甲酸乙酯,已被评估其致癌特性。它是发酵食品和饮料中的常见污染物,其致癌性已得到国际机构的重新评估 (Baan 等人,2007)。

2. 遗传毒性研究

- 乙基氨基甲酸酯在黑腹果蝇中表现出明显的遗传毒性潜能,在突变和重组测试中显示出剂量依赖性的单点和双点诱导,表明具有重组活性。这种遗传毒性受代谢活化影响,可能涉及细胞色素 P450 依赖性酶 (Frölich & Würgler, 1990)。

3. 免疫功能影响

- 在涉及小鼠的研究中,乙基氨基甲酸酯在致瘤剂量下引起严重的骨髓毒性和自然杀伤细胞活性的明显抑制。这表明对与骨髓功能相关的免疫系统有显着而选择性的影响 (Luster 等人,1982)。

4. 分子结构分析

- 已经对甲基和乙基氨基甲酸酯以及其他化合物的从头算结构研究进行了研究,以了解它们的分子几何结构和键相互作用。这些研究有助于更深入地了解它们的化学性质 (Manning 等人,1986)。

5. 络合物形成

- 已经对 N-甲基-N-乙基 O-乙基氨基甲酸酯与铀和钍四氯化物和硝酸铀酰形成络合物进行了研究,扩大了对其在核化学中潜在应用的理解 (Zarli 等人,1981)。

6. 光降解研究

- 对含有甲基氨基甲酸酯的化合物埃替酚草胺在各种溶剂中的光降解的研究突出了其在不同环境条件下的稳定性和转化,这对于了解其在自然界中的行为和潜在环境影响至关重要 (Sanz-Asensio 等人,1999)。

安全和危害

未来方向

Research is ongoing to find effective removal or elimination methods for carbamate pesticides, including Methyl ethylcarbamate . There is also research into the effects of carbamate pesticides on the immune system and their potential role in the increasing prevalence of diseases associated with alterations of the immune response .

属性

IUPAC Name |

methyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARPZNULDFPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210261 | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ethylcarbamate | |

CAS RN |

6135-31-5 | |

| Record name | Methyl ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。